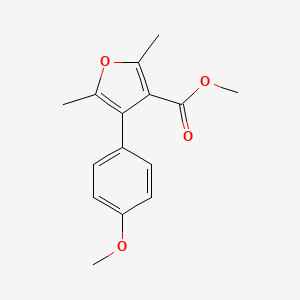
(2-Chlorobenzoyl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorobenzoyl)sulfamic acid is an organic compound that features both a chlorobenzoyl group and a sulfamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Chlorobenzoyl)sulfamic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with sulfamic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the sulfamic acid moiety or the chlorobenzoyl group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated benzoic acids, while substitution reactions can produce various substituted benzoyl compounds.
Applications De Recherche Scientifique
(2-Chlorobenzoyl)sulfamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which (2-Chlorobenzoyl)sulfamic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the sulfamic acid moiety.
Sulfamic acid: Contains the sulfamic acid group but lacks the chlorobenzoyl group.
Uniqueness
(2-Chlorobenzoyl)sulfamic acid is unique due to the combination of the chlorobenzoyl and sulfamic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds cannot fulfill.
Propriétés
Numéro CAS |
89783-03-9 |
|---|---|
Formule moléculaire |
C7H6ClNO4S |
Poids moléculaire |
235.65 g/mol |
Nom IUPAC |
(2-chlorobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-4-2-1-3-5(6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13) |
Clé InChI |
XAAPRDQGMDXRQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


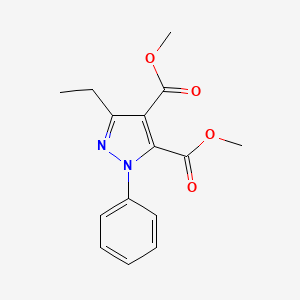
![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)

![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
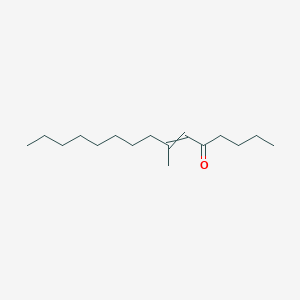
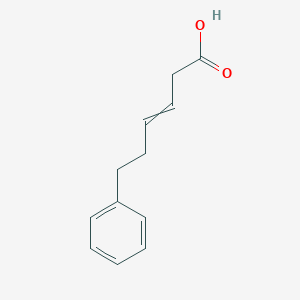
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
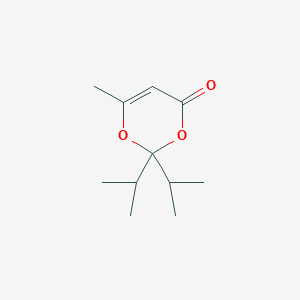
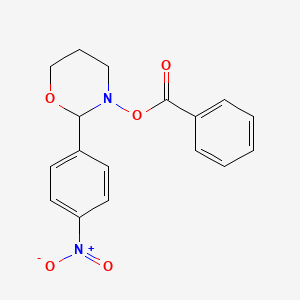
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)

